2-(3,4-dichlorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Overview
Description
2-(3,4-dichlorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a heterocyclic compound that features a pyrrolo[3,4-c]pyridine core substituted with a 3,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichloroaniline with a suitable pyridine derivative under acidic or basic conditions to form the desired heterocyclic structure. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dichlorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce halogen, alkyl, or aryl groups into the molecule.
Scientific Research Applications
2-(3,4-dichlorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, it could inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dichlorophenyl)-1H-pyrrole-3-carboxylic acid
- 2-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine
- 2-(3,4-dichlorophenyl)-1H-pyrrolo[3,2-c]pyridine
Uniqueness
2-(3,4-dichlorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is unique due to its specific substitution pattern and the resulting electronic and steric properties. These characteristics can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)pyrrolo[3,4-c]pyridine-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2N2O2/c14-10-2-1-7(5-11(10)15)17-12(18)8-3-4-16-6-9(8)13(17)19/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQXYPHSJWILTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C3=C(C2=O)C=NC=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.